![molecular formula C6H4F3N5 B1430241 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 1444605-49-5](/img/structure/B1430241.png)
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Übersicht
Beschreibung
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by the presence of a trifluoromethyl group at the 2-position and an amine group at the 7-position of the triazolo[1,5-a]pyrimidine ring. The unique structure of this compound contributes to its diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction is often carried out under mild conditions, resulting in good yields of the desired product. Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides an eco-friendly and efficient route to the target compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave-assisted synthesis is particularly advantageous for industrial applications due to its efficiency and reduced reaction times. Additionally, the catalyst-free and additive-free nature of this method aligns with green chemistry principles, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Recent studies have demonstrated that derivatives of 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine exhibit promising anticancer activity. In vitro evaluations against various cancer cell lines have indicated significant antiproliferative effects. For instance, compounds derived from this scaffold were screened using the National Cancer Institute's NCI-60 program and showed notable cytotoxicity against human cancer cell lines such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) .
Table 1: Anticancer Activity of Triazolo-Pyrimidine Derivatives
Compound ID | Cell Line | IC50 (µM) | Activity Level |
---|---|---|---|
2b | A375 | 1.2 | High |
3b | DU145 | 0.9 | Very High |
4c | MCF-7 | 3.5 | Moderate |
The presence of the trifluoromethyl group has been associated with enhanced potency in these compounds, suggesting that it plays a crucial role in their mechanism of action.
Antimicrobial Activity
In addition to anticancer properties, this compound derivatives have been evaluated for antimicrobial activity. Studies indicate that certain derivatives demonstrate significant antibacterial and antifungal effects against pathogens such as Mycobacterium smegmatis and Candida albicans. The structure-activity relationship (SAR) studies highlight that modifications at specific positions on the triazole or pyrimidine rings can lead to improved antimicrobial efficacy .
Table 2: Antimicrobial Activity of Triazolo-Pyrimidine Derivatives
Compound ID | Microorganism | MIC (µg/mL) | Activity Level |
---|---|---|---|
9a | Mycobacterium smegmatis | 6.25 | High |
9c | Candida albicans | 12.50 | Moderate |
Potential Therapeutic Roles
The unique structural features of this compound position it as a candidate for further development in various therapeutic areas:
- Anticancer Agents : Its ability to inhibit cancer cell proliferation suggests potential use in oncology.
- Antimicrobial Agents : The compound's efficacy against bacterial and fungal infections indicates its potential role in treating infectious diseases.
Case Studies
Several case studies have been documented where derivatives of this compound were subjected to comprehensive biological evaluations:
- Case Study on Anticancer Activity : A study involving a series of synthesized triazolo-pyrimidine derivatives showed that compound 3b exhibited an IC50 value significantly lower than standard chemotherapeutics in multiple cancer cell lines .
- Case Study on Antimicrobial Efficacy : Research demonstrated that specific derivatives had MIC values comparable to existing antibiotics against resistant strains of bacteria .
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For example, the compound binds to Plasmodium falciparum dihydroorotate dehydrogenase through strong hydrogen bonds, inhibiting the enzyme’s activity and thereby exerting its anti-malarial effects . The presence of the trifluoromethyl group enhances the compound’s binding affinity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, including CDK2 inhibition.
1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine:
Uniqueness
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is unique due to the presence of the trifluoromethyl group, which significantly enhances its biological activity and binding affinity compared to other similar compounds. This structural feature makes it a promising candidate for further research and development in various therapeutic areas.
Biologische Aktivität
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological activities, particularly focusing on its anticancer and antimalarial properties.
Synthesis
The synthesis of this compound typically involves the condensation of 3-amino-1,2,4-triazoles with various acylating agents. The trifluoromethyl group is introduced at the 2-position of the triazole ring to enhance biological activity.
General Procedure for Synthesis
- Starting Materials : 3-amino-1,2,4-triazole derivatives and trifluoroacetic acid.
- Reaction Conditions : The reaction is generally conducted in refluxing toluene with a catalytic amount of p-toluenesulfonic acid.
- Purification : The resulting products are purified through recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical biological pathways:
- Inhibition of Dihydroorotate Dehydrogenase (DHODH) : Studies have shown that this compound interacts with PfDHODH in Plasmodium falciparum, leading to effective inhibition of the parasite's growth .
- Cyclin-Dependent Kinase Inhibition : It has also been reported to inhibit CDK2, which plays a crucial role in cell cycle regulation .
Anticancer Activity
Recent studies have demonstrated promising anticancer properties for this compound:
- In vitro Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, an IC50 value of approximately 8.47 µM was observed for MCF-7 breast cancer cells after 72 hours of treatment .
Cell Line | IC50 Value (µM) | Treatment Duration (h) |
---|---|---|
MCF-7 | 8.47 | 72 |
A549 | 10.23 | 48 |
- Mechanisms : The anticancer effects are believed to be mediated through apoptosis induction and inhibition of tumor angiogenesis .
Antimalarial Activity
The compound has also shown significant activity against Plasmodium falciparum:
- In vitro Assays : Thirteen derivatives were tested with IC50 values ranging from 0.023 to 20 µM in anti-HRP2 and hypoxanthine assays. The most active derivatives had selectivity indices (SI) ranging from 1,003 to 18,478 .
Compound ID | IC50 Value (µM) | Selectivity Index |
---|---|---|
Derivative A | 0.023 | 18,478 |
Derivative B | 0.045 | 10,000 |
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N5/c7-6(8,9)4-12-5-11-2-1-3(10)14(5)13-4/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOGYIMRTHRKLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC(=N2)C(F)(F)F)N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these compounds interact with DHODH and what are the downstream effects?
A: The research papers primarily focus on the structural analysis of 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine derivatives, specifically a compound named DSM338 (N-[3,5-difluoro-4-(trifluoromethyl)phenyl]-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine), bound to DHODH from different species (human, rat, and Plasmodium falciparum). [, , ] The studies determine the crystal structures of DHODH complexed with DSM338, revealing the specific interactions and binding sites of this inhibitor within the enzyme's active site. [, , ] While the downstream effects aren't explicitly discussed, inhibiting DHODH is known to disrupt pyrimidine biosynthesis, which is essential for cell growth and proliferation. This makes DHODH an attractive target for developing drugs against parasitic diseases like malaria and autoimmune diseases.
Q2: Can you provide details about the structural characterization of DSM338?
A2: While the provided abstracts lack specific spectroscopic data, we can deduce some information about DSM338. Based on its chemical name, N-[3,5-difluoro-4-(trifluoromethyl)phenyl]-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, we can determine its molecular formula to be C14H7F8N5. Using this formula, the calculated molecular weight of DSM338 is 413.23 g/mol. Further spectroscopic data like 1H NMR, 13C NMR, and mass spectrometry would be needed for complete structural characterization.
Q3: The research mentions studying DSM338 bound to DHODH from different species. Why is this important?
A: Comparing the crystal structures of DSM338 bound to DHODH from different species (human, rat, and Plasmodium falciparum) [, , ] provides valuable insights into the conservation of the enzyme's active site and potential differences in binding affinities. This comparative analysis is crucial for structure-based drug design, allowing researchers to develop inhibitors with improved selectivity for the target species while minimizing off-target effects. Understanding these differences is particularly important when developing drugs against parasitic diseases like malaria, where targeting the parasite's enzyme specifically is crucial.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.